molecular formula C9H10O2 B591108 (R)-4-(1-Hydroxyethyl)benzaldehyde CAS No. 132654-10-5

(R)-4-(1-Hydroxyethyl)benzaldehyde

Cat. No.: B591108
CAS No.: 132654-10-5
M. Wt: 150.177
InChI Key: KPQCYFPPETYXOG-SSDOTTSWSA-N
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Description

(R)-4-(1-Hydroxyethyl)benzaldehyde (CAS: 80463-21-4) is a chiral aromatic aldehyde with the molecular formula C₉H₁₀O₂ and a molecular weight of 150.1745 g/mol . Its IUPAC name reflects the presence of a hydroxyethyl (-CH(OH)CH₃) substituent at the para position of the benzaldehyde ring. The (R)-configuration of the hydroxyl group introduces stereochemical specificity, which may influence its reactivity and biological activity.

Properties

CAS No.

132654-10-5

Molecular Formula

C9H10O2

Molecular Weight

150.177

IUPAC Name

4-[(1R)-1-hydroxyethyl]benzaldehyde

InChI

InChI=1S/C9H10O2/c1-7(11)9-4-2-8(6-10)3-5-9/h2-7,11H,1H3/t7-/m1/s1

InChI Key

KPQCYFPPETYXOG-SSDOTTSWSA-N

SMILES

CC(C1=CC=C(C=C1)C=O)O

Synonyms

Benzaldehyde, 4-[(1R)-1-hydroxyethyl]- (9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R)-4-(1-Hydroxyethyl)benzaldehyde can be achieved through several methods. One common approach involves the oxidation of 4-[(1R)-1-Hydroxyethyl]toluene using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . Another method includes the hydrolysis of 4-[(1R)-1-Hydroxyethyl]benzyl chloride in the presence of a base like sodium hydroxide .

Industrial Production Methods

Industrial production of (R)-4-(1-Hydroxyethyl)benzaldehyde typically involves the catalytic oxidation of 4-[(1R)-1-Hydroxyethyl]toluene using air or oxygen in the presence of a metal catalyst such as cobalt or manganese. This method is preferred due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(R)-4-(1-Hydroxyethyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and oxygen in the presence of metal catalysts.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, hydrochloric acid.

Major Products

    Oxidation: 4-[(1R)-1-Hydroxyethyl]benzoic acid.

    Reduction: 4-[(1R)-1-Hydroxyethyl]benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

Table 1: Key Structural Features of (R)-4-(1-Hydroxyethyl)benzaldehyde and Analogs
Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
(R)-4-(1-Hydroxyethyl)benzaldehyde -CH(OH)CH₃ (para) C₉H₁₀O₂ 150.17 Chiral synthesis, potential pharmacology
4-Hydroxybenzaldehyde -OH (para) C₇H₆O₂ 122.12 Antimicrobial, anticancer precursors
4-(Bromomethyl)benzaldehyde -CH₂Br (para) C₈H₇BrO 199.05 Alkylating agent, high reactivity
4-(N,N-Dimethylamino)benzaldehyde -N(CH₃)₂ (para) C₉H₁₁NO 149.19 Cyanine dye synthesis

Key Observations :

  • Substituent Effects: The hydroxyethyl group in (R)-4-(1-Hydroxyethyl)benzaldehyde introduces steric bulk and hydrogen-bonding capacity, distinguishing it from simpler analogs like 4-hydroxybenzaldehyde.
  • Chirality: The (R)-enantiomer’s stereocenter may confer unique interactions in asymmetric catalysis or receptor binding, unlike non-chiral analogs such as 4-hydroxybenzaldehyde.

Physical Properties and Solubility

  • Hydrogen Bonding: The secondary alcohol in (R)-4-(1-Hydroxyethyl)benzaldehyde may increase solubility in polar solvents (e.g., methanol, water) compared to non-hydroxylated analogs like 4-(N,N-Dimethylamino)benzaldehyde .

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